molecular formula C11H9BrO4 B11762724 Methyl 7-bromo-4-oxochromane-3-carboxylate

Methyl 7-bromo-4-oxochromane-3-carboxylate

Cat. No.: B11762724
M. Wt: 285.09 g/mol
InChI Key: KQIHELNUYXRDJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-4-oxochromane-3-carboxylate typically involves the bromination of a chromane derivative followed by esterification. One common method includes the bromination of 4-oxochromane-3-carboxylic acid using bromine in the presence of a suitable solvent, followed by methylation using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-oxochromane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-bromo-4-oxochromane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-oxochromane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-4-oxochromane-3-carboxylate
  • Methyl 7-fluoro-4-oxochromane-3-carboxylate
  • Methyl 7-iodo-4-oxochromane-3-carboxylate

Uniqueness

Methyl 7-bromo-4-oxochromane-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 7-bromo-4-oxo-2,3-dihydrochromene-3-carboxylate

InChI

InChI=1S/C11H9BrO4/c1-15-11(14)8-5-16-9-4-6(12)2-3-7(9)10(8)13/h2-4,8H,5H2,1H3

InChI Key

KQIHELNUYXRDJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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